5-Iodo-2,3-dihydrobenzofuran

Descripción

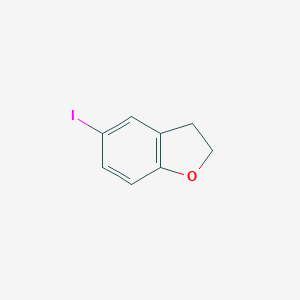

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-iodo-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLVNOLUEJOXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371150 | |

| Record name | 5-Iodo-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132464-84-7 | |

| Record name | 2,3-Dihydro-5-iodobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132464-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132464-84-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dihydrobenzofuran Derivatives

Transition Metal-Catalyzed Approaches

Transition metals play a pivotal role in the construction of the dihydrobenzofuran ring system. Their unique catalytic properties enable a range of cyclization reactions, C-H activation, and cycloadditions, providing chemists with a versatile toolkit for synthesizing these valuable molecules.

Palladium-Catalyzed Cyclization Reactions (e.g., Heck/Tsuji-Trost Reactions, Annulations)

Palladium catalysis is a cornerstone in the synthesis of 2,3-dihydrobenzofurans. A notable method involves the palladium-catalyzed alkene carboalkoxylation of 2-allylphenol (B1664045) derivatives. nih.govrsc.org This reaction couples 2-allylphenols with aryl triflates to produce a wide array of functionalized 2,3-dihydrobenzofurans in good yields and with high diastereoselectivity. nih.govrsc.org The catalytic cycle is thought to involve the oxidative addition of the aryl triflate to a Pd(0) complex, followed by alkene binding, anti-oxypalladation, and reductive elimination to yield the final product. nih.gov

Another significant palladium-catalyzed approach is the hydroxyl-group directed C-H activation/C-O cyclization. researchgate.net This method allows for the synthesis of dihydrobenzofurans through the intramolecular cyclization of appropriate substrates. researchgate.net Furthermore, palladium-catalyzed cascade cyclization reactions have been developed, such as the reaction of alkenyl ethers with alkynyl oxime ethers, to construct complex poly-heterocyclic systems containing the dihydrobenzofuran moiety. rsc.org The intramolecular Heck reaction followed by a Cacchi reaction, catalyzed by palladium, also provides an efficient route to dihydrobenzofuran derivatives. nih.gov

| Reaction Type | Starting Materials | Catalyst System | Key Features |

| Alkene Carboalkoxylation | 2-Allylphenols, Aryl Triflates | Pd(0)/CPhos | Good yields, high diastereoselectivity (>20:1 dr). nih.govrsc.org |

| Cascade Cyclization | Alkenyl Ethers, Alkynyl Oxime Ethers | Palladium Catalyst | Construction of poly-heterocyclic scaffolds. rsc.org |

| One-Pot Oxyarylation | o-Aminophenols, Phenylpropenes | Palladium Catalyst | Diastereoselective synthesis of trans-dihydrobenzofurans. nih.gov |

| C(sp³)–H and C(sp²)–H Intramolecular Coupling | Alkyl Phenyl Ethers | Pd Catalyst, 1,4-dibenzoquinone (BQ), AgOAc, LiOAc | Moderate to excellent yields (33–99%). rsc.org |

Nickel-Catalyzed Cyclization Reactions (e.g., Reductive Heck Coupling, Carbon Dioxide Fixation)

Nickel catalysis offers a cost-effective and efficient alternative for the synthesis of dihydrobenzofurans. A nickel-catalyzed carbonylative synthesis has been developed using Mo(CO)₆ as a carbon monoxide source and manganese metal as a reductant. tib.eu Nickel-catalyzed domino cyclization–condensation processes involving the carbonickelation of alkynes provide a one-pot synthesis of substituted dihydrobenzofurans with good yields and high stereoselectivity. rsc.org

A highly enantioselective method for preparing chiral 3-hydroxy-2,3-dihydrobenzofurans involves the nickel/bisoxazoline-catalyzed intramolecular asymmetric addition of aryl halides to unactivated ketones. nih.govorganic-chemistry.orgacs.org This approach yields products with a chiral tertiary alcohol at the C-3 position in high yields (up to 92%) and excellent enantioselectivities (up to 98% ee). nih.govorganic-chemistry.orgacs.org The reaction proceeds smoothly on a gram scale without compromising yield or enantioselectivity. nih.govacs.org

| Reaction Type | Starting Materials | Catalyst System | Key Features |

| Carbonylative Synthesis | Not specified | Ni catalyst, Mo(CO)₆, Mn reductant | Utilizes CO source for carbonyl incorporation. tib.eu |

| Domino Cyclization-Condensation | Not specified | Nickel catalyst | One-pot synthesis, good yields, high stereoselectivity. rsc.org |

| Asymmetric Intramolecular Addition | 2-(2-iodophenoxy)-1-phenylethan-1-one | Ni(PPh₃)₄, bisoxazoline ligand | Up to 92% yield and 98% ee. nih.govorganic-chemistry.orgacs.org |

Copper-Catalyzed Cycloaddition Reactions (e.g., [3+2] Cycloaddition)

Copper-catalyzed reactions represent another important avenue for dihydrobenzofuran synthesis. An enantioselective copper-catalyzed intramolecular insertion of carbenoids into phenolic O-H bonds has been developed to produce chiral 2-carboxy dihydrobenzofurans. nih.gov Furthermore, Cu/SPDO-catalyzed [3+2] cycloaddition reactions provide a convenient route to enantioselective 2,3-dihydrobenzofurans. rsc.org

A copper-catalyzed desymmetrization strategy using a chiral cyclic 1,2-diamine ligand enables the enantioselective formation of chiral dihydrobenzofurans through intramolecular aryl C-O coupling. nih.gov This method is compatible with a broad range of substrates and produces coupling products with chiral tertiary or quaternary carbon centers in high yields and with good to excellent enantioselectivities under mild conditions. nih.gov Additionally, the intramolecular asymmetric addition of aryl pinacolboronic esters to unactivated ketones, catalyzed by a Cu(I)-QuinoxP* system, yields 2,3-dihydrobenzofuran-3-ol derivatives. nih.govthieme-connect.com

| Reaction Type | Starting Materials | Catalyst System | Key Features |

| Intramolecular Phenolic O-H Insertion | Not specified | Copper catalyst | Enantioselective synthesis of chiral 2-carboxy dihydrobenzofurans. nih.gov |

| [3+2] Cycloaddition | Not specified | Cu/SPDO catalyst | Enantioselective synthesis of 2,3-dihydrobenzofurans. rsc.org |

| Intramolecular Desymmetric Aryl C-O Coupling | Not specified | Cu(I)-diamine catalyst | High yields, good to excellent enantioselectivities. nih.gov |

| Intramolecular Addition of Aryl Pinacolboronic Esters | Aryl Pinacolboronic Esters, Unactivated Ketones | CuCl, (S,S)-QuinoxP* | Synthesis of 2,3-dihydrobenzofuran-3-ols. nih.govthieme-connect.com |

Rhodium-Catalyzed C-H Activation and Annulations

Rhodium catalysis is particularly effective for C-H activation and annulation reactions to form dihydrobenzofurans. An efficient Rh(III)-catalyzed cascade C-H functionalization/cyclization of N-phenoxyacetamides with propargyl carbonates has been developed to produce 3-alkylidene dihydrobenzofuran derivatives. acs.org This redox-neutral process forms three new bonds under mild conditions. acs.org

Rhodium-catalyzed [3+2] annulation of N-phenoxyacetamides with internal alkynes is another powerful method for constructing the spiro[indene-1,2'-pyrrolidine] ring system. mdpi.com Furthermore, rhodium-catalyzed difunctionalization of p-substituted olefinic arenes can be used to synthesize various 2,3-dihydrobenzofuran (B1216630) derivatives through a tandem reaction involving a twofold C-H activation. nih.gov The enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans has been achieved through sequential C-H functionalization reactions, starting with a rhodium-catalyzed enantioselective intermolecular C-H insertion. nih.gov

| Reaction Type | Starting Materials | Catalyst System | Key Features |

| Cascade C-H Functionalization/Cyclization | N-phenoxyacetamides, Propargyl Carbonates | Rh(III) catalyst | Redox-neutral, mild conditions, high yields. acs.org |

| [3+2] Annulation | N-phenoxyacetamides, Internal Alkynes | Rh(III) catalyst | Construction of spirocyclic systems. mdpi.com |

| Asymmetric C-H Functionalization | Substituted Phenoxyacetamides, Diazooxindoles | Rhodium-based catalyst (RhCp*Cl) | Synthesis of spirooxindoyl-substituted dihydrobenzofurans. nih.govrsc.org |

| Chemodivergent Synthesis | N-phenoxyacetamides, Alkylidenecyclopropanes | Rh-catalyst, Hexafluoroisopropanol (HFIP) | [3+2] annulation via C-H and C-C bond activation. nih.govrsc.org |

Iridium-Catalyzed Intramolecular Cycloaddition

Iridium catalysis has emerged as a powerful tool for the synthesis of dihydrobenzofurans, particularly through intramolecular cycloaddition reactions. An iridium-catalyzed synthesis of 2,3-dihydrobenzofuran proceeds via the intramolecular cycloaddition of the C-H bond of an o-methyl ether to a C-C double bond. nih.govrsc.org A significant advancement in this area is the enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones, catalyzed by a cationic iridium complex with a chiral bisphosphine ligand. nii.ac.jprsc.org This reaction is directed by the ketone's carbonyl group and provides chiral 3-substituted dihydrobenzofurans in high yields and with high enantioselectivity. nii.ac.jprsc.org

A one-pot synthesis of these chiral dihydrobenzofurans has also been developed, combining a palladium-catalyzed allylic substitution with the iridium-catalyzed intramolecular hydroarylation. nii.ac.jprsc.org

| Reaction Type | Starting Materials | Catalyst System | Key Features |

| Intramolecular Cycloaddition | o-methyl ether with a C-C double bond | Iridium catalyst | C-H bond cycloaddition. nih.govrsc.org |

| Enantioselective Intramolecular Hydroarylation | m-allyloxyphenyl ketones | Cationic Iridium/chiral bisphosphine catalyst | High yields and enantioselectivity. nii.ac.jprsc.org |

Dual Metal Catalysis in Dihydrobenzofuran Synthesis (e.g., Iron and Copper Dual Catalysis)

The combination of two different metal catalysts in a single pot can lead to novel and efficient synthetic routes. An example is the iron and copper dual catalysis protocol for the synthesis of 2,3-dihydrobenzofurans from substituted phenylethan-2'-ols. nih.govrsc.org A one-pot, two-step method involving iron(III)-catalyzed aryl ring activation followed by a copper(I)-catalyzed C-O bond-forming cyclization has been developed for the general synthesis of dihydrobenzofurans. acs.orgaablocks.com This approach has been successfully applied to the synthesis of various dihydrobenzofuran and dihydrobenzopyran scaffolds. acs.orgaablocks.com

Metal-Free and Organocatalytic Syntheses

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes that avoid the use of heavy metals. These approaches often employ readily available, inexpensive, and environmentally benign catalysts. researchgate.netfrontiersin.org

Molecular iodine has emerged as an effective and economical reagent in organic synthesis, acting as a catalyst for various transformations. researchgate.netfrontiersin.org One notable application is the cyclization of chalcones with aldehydes to form 2,3-dihydrobenzofuran derivatives. researchgate.netorganic-chemistry.org This method is valued for its operational simplicity, mild reaction conditions, and tolerance of a wide array of functional groups. researchgate.netfrontiersin.orgorganic-chemistry.org

The reaction typically involves heating a mixture of a chalcone (B49325) and an aldehyde, such as isobutyraldehyde, with a catalytic amount of iodine, often without a solvent. researchgate.netorganic-chemistry.org The process has been optimized to produce good yields, and it works for substrates with both electron-donating and electron-withdrawing groups. organic-chemistry.org The proposed mechanism for this transformation highlights the dual electrophilic and oxidative properties of iodine. mdpi.com

While this iodine-catalyzed cyclization is a general method for the dihydrobenzofuran core, another key iodine-mediated strategy involves the direct iodination of a pre-existing 2,3-dihydrobenzofuran ring. For instance, the synthesis of 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid has been achieved by treating 2,3-dihydrobenzofuran-2-carboxylic acid with an iodinating agent like benzyltrimethylammonium (B79724) dichloroiodate, activated by a Lewis acid. vulcanchem.com This electrophilic aromatic substitution is directed to the 5-position by the carboxylic acid group. vulcanchem.com

Table 1: Iodine-Catalyzed Cyclization of Chalcones

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Chalcones | Isobutyraldehyde | I₂ | 110°C, solvent-free | 2,3-Dihydrobenzofuran derivatives | up to 82% | organic-chemistry.org, researchgate.net |

| Chalcones | 2-Aryl propionaldehydes | I₂ | Mild conditions | 2,3-Dihydrobenzofuran derivatives | Good yields | organic-chemistry.org, researchgate.net |

Biocatalysis offers a powerful approach for the synthesis of chiral molecules, providing high levels of stereoselectivity under mild conditions. For the construction of enantiopure 2,3-dihydrobenzofurans, chemoenzymatic strategies have been successfully developed. acs.org These methods often involve either the kinetic resolution of racemic intermediates or the asymmetric reduction of prochiral precursors, catalyzed by enzymes such as lipases. acs.org

One such strategy involves the lipase-mediated kinetic resolution of 1-aryl-2-propanols. The resulting enantiomerically enriched alcohol can then undergo an intramolecular cyclization to yield the optically active 2,3-dihydrobenzofuran. acs.org While specific applications of biocatalysis to produce the 5-iodo derivative are not widely documented, these general methods represent a viable pathway to chiral iodo-substituted dihydrobenzofurans. The field also includes advanced techniques like myoglobin-catalyzed reactions, which are explored for various asymmetric transformations. researchgate.net

Base-mediated reactions provide a metal-free avenue to the dihydrobenzofuran skeleton. A notable example is the [4+1] cyclization, where substituted 2-hydroxylimides react with a sulfur ylide, such as one generated from trimethylsulfoxonium (B8643921) iodide, in the presence of a base like sodium hydride (NaH). frontiersin.org This process constructs the five-membered ring by forming a new carbon-carbon and carbon-oxygen bond.

Another significant base-induced strategy is the intramolecular ring-opening of epoxides. thieme-connect.deresearchgate.net In this approach, a phenolate (B1203915) ion, generated by treating a suitably substituted phenol (B47542) with a base, acts as an internal nucleophile, attacking an epoxide ring within the same molecule. thieme-connect.de This intramolecular cyclization is a key step in the enantioselective synthesis of a variety of functionalized 2,3-dihydrobenzofurans and is governed by the 5-exo cyclization pathway. thieme-connect.deresearchgate.net

Table 2: Examples of Base-Mediated Syntheses

| Reaction Type | Substrates | Base | Key Features | Reference |

|---|---|---|---|---|

| [4+1] Cyclization | 2-Hydroxylimides, Trimethylsulfoxonium iodide | NaH | Access to 3-amino-2,3-dihydrobenzofurans | frontiersin.org |

| Epoxide Ring Opening | Phenols with tethered epoxides | Various bases | Enantioselective synthesis of functionalized products | thieme-connect.de |

| Cascade Reaction | ortho-Allyloxy benzenediazonium (B1195382) salt, Thiophenols | DABCO | Metal-free, moderate to high yields | frontiersin.org |

Ortho-quinone methides (o-QMs) are highly reactive intermediates that are instrumental in the synthesis of various heterocyclic compounds, including 2,3-dihydrobenzofurans. researchgate.netorganic-chemistry.org A mild and efficient method for generating o-QMs involves the fluoride-induced desilylation of precursors like 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate. organic-chemistry.org

In this one-pot process, a fluoride (B91410) source triggers the removal of the silyl (B83357) protecting group from the phenolic oxygen, initiating the formation of the o-QM intermediate. This reactive species is then trapped in situ by a variety of nucleophiles. The subsequent intramolecular cyclization via a 5-exo-tet pathway, which displaces a bromide anion, yields the final 3-substituted 2,3-dihydrobenzofuran. organic-chemistry.org This method's versatility allows for the introduction of diverse substituents at the C3 position. organic-chemistry.org

Oxidative coupling reactions represent a direct approach to forming the dihydrobenzofuran ring. These reactions can be mediated by various reagents. For example, a silver(I)-catalyzed iodination of 2,3-dihydrobenzofuran has been shown to produce this compound. acs.org In this reaction, a silver salt is used to activate N-iodosuccinimide (NIS), facilitating the electrophilic iodination of the aromatic ring. acs.org

Another approach involves the oxidative coupling of phenols with alkenes. Iron-catalyzed methods have been developed for the cross-coupling of phenols with various styrenes to afford the 2,3-dihydrobenzofuran structure. acs.org Similarly, the one-pot oxidative coupling of hydroquinones with olefins, mediated by reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in the presence of a Lewis acid, provides an efficient route to the dihydrobenzofuran core. researchgate.net

Table 3: Synthesis of this compound via Silver-Catalyzed Iodination

| Substrate | Iodinating Agent | Catalyst | Temperature | Time | Product | Reference |

|---|---|---|---|---|---|---|

| 2,3-Dihydrobenzofuran | N-Iodosuccinimide (NIS) | Ag(I) salt | 36 °C | 1 h | This compound | acs.org |

Phosphorus(III) compounds can mediate formal [4+1] cycloaddition reactions to construct the 2,3-dihydrobenzofuran ring system. acs.orgnih.gov This multicomponent assembly involves the reaction of o-quinone methides with 1,2-dicarbonyl compounds. nih.gov

The methodology takes advantage of the carbene-like reactivity of dioxyphospholenes, which are formed from the reaction between the phosphorus(III) reagent and the 1,2-dicarbonyl compound. This species then undergoes a cycloaddition with the o-quinone methide. A key feature of this method is its ability to produce 2,3-dihydrobenzofurans that possess a quaternary carbon center at the C2 position, often with high diastereoselectivity. acs.orgnih.gov The steric interactions between the components play a crucial role in determining the yield and stereochemical outcome of the reaction. acs.org

Regioselective Iodination and Halogenation Strategies

Direct iodination of the aromatic ring of 2,3-dihydrobenzofuran can be achieved using various iodinating agents. N-Iodosuccinimide (NIS) is a commonly employed reagent for this purpose. acs.orgscispace.comorganic-chemistry.org The reaction of 2,3-dihydrobenzofuran with NIS, often activated by a catalytic amount of a Lewis acid like silver(I) triflimide or iron(III) triflimide, leads to the formation of this compound in high yield. acs.orglookchem.com For instance, using silver(I) triflimide as a catalyst with NIS allows for the rapid and mild iodination of a range of aromatic compounds, including 2,3-dihydrobenzofuran. acs.org Another approach involves the use of iron(III) chloride in combination with an ionic liquid, which forms a super Lewis acid catalyst to activate NIS for efficient and regioselective iodination. aablocks.com A solvent-free grinding method using NIS at room temperature has also been reported as an efficient and environmentally friendly procedure for the iodination of various aromatic compounds. scispace.com

The mercury(II) oxide-iodine reagent is another effective system for the direct iodination of 2,3-dihydrobenzofurans. researchgate.netthieme-connect.com This method provides the corresponding 5-iodo derivatives regioselectively and in good yield when the reaction is carried out in a solvent such as dichloromethane (B109758) at room temperature. lookchem.comresearchgate.netthieme-connect.com This reagent can also be used to generate hypoiodites from alcohols, which can then undergo further reactions. researchgate.netoup.com

Table 1: Direct Iodination of 2,3-dihydrobenzofuran

| Reagent(s) | Catalyst | Conditions | Product | Yield | Reference |

| N-Iodosuccinimide (NIS) | Silver(I) triflimide | 36 °C, 1 h | This compound | 99% | acs.org |

| N-Iodosuccinimide (NIS) | Iron(III) chloride / [BMIM]NTf₂ | 40 °C, 5 h | This compound | High | aablocks.com |

| Mercury(II) Oxide-Iodine | None | Room Temperature, Dichloromethane | This compound | Good | researchgate.netthieme-connect.com |

The introduction of an iodine atom can also be achieved through a multi-step sequence involving acylation followed by an intramolecular Friedel-Crafts reaction. mdpi.com This strategy allows for the construction of the dihydrobenzofuran ring system with simultaneous incorporation of desired functionalities. While not a direct iodination of a pre-existing dihydrobenzofuran, this method builds the iodinated scaffold from acyclic precursors. For example, an appropriately substituted phenol can be acylated, and the resulting intermediate can then undergo an intramolecular Friedel-Crafts cyclization to form the dihydrobenzofuran ring. If one of the starting materials contains an iodine atom, this will be incorporated into the final product. The use of various Lewis acids such as aluminum chloride, iron(III) chloride, or triflic acid can promote the Friedel-Crafts reaction. mdpi.comrsc.org

The halogenation of reduced benzofuran (B130515) derivatives, specifically 2,3-dihydrobenzofurans, is a key method for introducing functionality onto the aromatic ring. researchgate.net The presence of halogen atoms, such as bromine or iodine, provides a handle for further synthetic transformations, including cross-coupling reactions. nih.gov The reaction of 2,3-dihydrobenzofuran with halogenating agents typically results in electrophilic aromatic substitution. For instance, bromination of 2,3-dimethylbenzofuran (B1586527) can lead to the formation of adducts that then decompose to yield ring-halogenated products. rsc.org The specific reagents and reaction conditions determine the regioselectivity of the halogenation. In the context of producing this compound, direct iodination methods as described in section 2.3.1 are generally the most straightforward approach.

The regioselectivity of functionalization on the benzofuran ring can be controlled by the presence of directing groups. semanticscholar.orgnih.govrsc.org These groups can influence the position of incoming electrophiles, such as iodine, during substitution reactions. For example, a methoxy (B1213986) group at the 3-position of a phenylethylamine derivative directs iodination to the para position. aablocks.comacs.org In the synthesis of dihydrobenzofurans, a directing group on the aromatic ring can guide the cyclization and subsequent functionalization. Rhodium-catalyzed C-H activation is a powerful tool that utilizes directing groups to achieve remote functionalization of arenes, leading to the synthesis of complex dihydrobenzofuran structures. semanticscholar.orgnih.govrsc.org This strategy involves an initial ortho-C-H activation assisted by a directing group, followed by the insertion of a coupling partner that acts as a relay directing group to enable a second C-H activation at a different position, ultimately leading to the cyclized product. semanticscholar.orgrsc.org

Stereoselective Synthesis of Chiral Dihydrobenzofurans

The development of stereoselective methods for the synthesis of chiral dihydrobenzofurans is an area of significant research interest, as many biologically active natural products contain this structural motif. figshare.comias.ac.inresearchgate.net These methods aim to control the three-dimensional arrangement of atoms at the chiral centers of the dihydrobenzofuran core.

Various catalytic systems have been developed to achieve high enantioselectivity. Palladium-catalyzed intramolecular asymmetric addition of aryl halides to ketones can produce chiral 3-hydroxy-2,3-dihydrobenzofurans. organic-chemistry.org Another palladium-catalyzed method involves the iodine atom transfer cycloisomerization of olefin-tethered aryl iodides to yield optically active 2,3-dihydrobenzofurans. organic-chemistry.org Rhodium-catalyzed C-H insertion reactions have also been employed for the enantioselective synthesis of this heterocyclic system. nih.govias.ac.in

Furthermore, Prins-type cyclization of vinylogous carbonates derived from o-alkynyl phenols, catalyzed by strong Lewis acids like TMSOTf, provides a highly stereoselective route to trans-2,3-disubstituted dihydrobenzofurans. ias.ac.in The generation of ortho-quinone methides in situ, followed by reaction with various nucleophiles, is another strategy to construct trans-2,3-disubstituted dihydrobenzofurans with good diastereoselectivity. jku.at These advanced synthetic methodologies provide access to a wide range of structurally diverse and stereochemically defined dihydrobenzofuran derivatives. tezu.ernet.in

Chemical Reactivity and Transformation of 5 Iodo 2,3 Dihydrobenzofuran and Its Derivatives

Electrophilic Aromatic Substitution Reactions

The benzofuran (B130515) ring in 5-iodo-2,3-dihydrobenzofuran is susceptible to electrophilic aromatic substitution (EAS). The position of substitution is directed by the existing substituents. The ether oxygen of the dihydrofuran ring is an activating group and an ortho-, para-director, while the iodine atom is a deactivating group but also an ortho-, para-director.

For instance, the synthesis of this compound-2-carboxylic acid involves the iodination of 2,3-dihydrobenzofuran-2-carboxylic acid. In this reaction, the carboxylic acid group directs the incoming iodine electrophile to the para position (C5) on the benzene (B151609) ring. vulcanchem.com This reaction is typically carried out using an iodinating agent like benzyltrimethylammonium (B79724) dichloroiodate in the presence of a Lewis acid catalyst such as zinc chloride. vulcanchem.com

Similarly, bromination of 2,3-dihydrobenzofuran (B1216630) using reagents like N-bromosuccinimide (NBS) with a Lewis acid catalyst selectively occurs at the 5-position due to the directing effects of the dihydrofuran oxygen. Nitration of the 2,3-dihydrobenzofuran ring, for example, can introduce a nitro group at the 4-position under standard nitrating conditions (nitric acid/sulfuric acid). vulcanchem.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling on Iodo Derivatives)

The carbon-iodine bond in this compound is a key functional handle for various transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds, is a prominent example. In this reaction, the iodo derivative is coupled with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

This methodology is a powerful tool for synthesizing more complex molecules. For example, the Suzuki-Miyaura coupling of this compound with various arylboronic acids, catalyzed by palladium complexes, can produce a range of 5-aryl-2,3-dihydrobenzofuran derivatives. nih.govacs.org These reactions often exhibit good to excellent yields and tolerate a variety of functional groups on the boronic acid partner. nih.gov The use of recyclable palladium catalysts, such as Pd(0)/C, has also been reported for the Suzuki-Miyaura coupling of 2-iodocycloenones, highlighting a move towards more sustainable synthetic methods. acs.org

The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions involving aryl halides, including iodo derivatives.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| NiCl2(PCy3)2 | PCy3 | K3PO4 | Toluene | 130 | 88 | nih.gov |

| 10% Pd(0)/C | - | - | aq. DME | 25 | - | acs.org |

| Pd(OAc)2 | Phosphatriazene | - | Water | - | - | researchgate.net |

This table represents general conditions and yields may vary based on specific substrates.

Nucleophilic Substitution Reactions Involving the Iodine Atom

Direct nucleophilic aromatic substitution (SNAr) of the iodine atom in this compound is generally difficult due to the electron-rich nature of the benzene ring. However, under specific conditions or with highly activated substrates, such reactions can occur. For instance, in related systems like 5-bromo-1,2,3-triazines, nucleophilic substitution with phenols has been demonstrated. acs.org

More commonly, the iodine atom is transformed via other reaction types, such as the cross-coupling reactions mentioned previously, rather than direct nucleophilic displacement.

Functional Group Interconversions and Derivatization (e.g., Hydrolysis of Esters, Amide Couplings)

Derivatives of this compound can undergo a variety of functional group interconversions. For example, a carboxylic acid derivative like this compound-2-carboxylic acid can be converted into amides through amide coupling reactions. researchgate.net This involves reacting the carboxylic acid with an amine in the presence of a coupling agent.

Ester derivatives can be hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions. Conversely, carboxylic acids can be esterified. Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. vanderbilt.edu An aldehyde group, if present, can be oxidized to a carboxylic acid or reduced to an alcohol.

These transformations are crucial for building molecular complexity and synthesizing a diverse range of compounds from the this compound scaffold.

Influence of the Iodine Substituent on Molecular Reactivity and Electron Distribution

The iodine substituent at the 5-position significantly impacts the reactivity and electronic properties of the 2,3-dihydrobenzofuran ring system. vulcanchem.com

Steric Effects : The iodine atom is relatively large, which can introduce steric hindrance at the adjacent positions (C4 and C6), potentially influencing the regioselectivity of incoming reagents. vulcanchem.com

Reactivity as a Leaving Group : The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making iodide an excellent leaving group in transition metal-catalyzed cross-coupling reactions. vanderbilt.edu This high reactivity is a major reason for the synthetic utility of this compound as a building block. lookchem.com

Halogen Bonding : The polarizability of the iodine atom allows it to participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and interactions with biological targets. vulcanchem.com

Applications in Medicinal Chemistry and Biological Activity Studies

Role as a Key Pharmaceutical Intermediate and Building Block in Drug Discovery

5-Iodo-2,3-dihydrobenzofuran is a crucial intermediate and building block in the synthesis of pharmaceuticals. lookchem.comiodobenzene.ltd Its utility stems from the reactivity of the iodine atom, which allows for various chemical modifications and the introduction of diverse functional groups, a key aspect in creating complex and targeted drug candidates. lookchem.com The dihydrobenzofuran core is a structural motif present in numerous natural products and synthetic compounds with a wide range of biological activities. mdpi.comacs.org This makes this compound a valuable starting material for constructing libraries of compounds for drug screening and for the development of new drugs. lookchem.comacs.org

Anti-inflammatory Agent Development

Derivatives of 2,3-dihydrobenzofuran (B1216630) have been investigated for their potential as anti-inflammatory agents. nih.govresearchgate.net Research has shown that certain modifications to the dihydrobenzofuran structure can lead to compounds with significant anti-inflammatory properties. nih.gov

Modulation of Cyclooxygenase-2 (COX-2) and Nitric Oxide Synthase 2 (NOS2)

While direct studies on this compound's modulation of Cyclooxygenase-2 (COX-2) and Nitric Oxide Synthase 2 (NOS2) are not extensively detailed in the provided context, the broader class of benzofuran (B130515) derivatives has been associated with anti-inflammatory effects. For instance, some xanthone (B1684191) derivatives have been shown to suppress the expression of COX-2. mdpi.com The anti-leishmanial activity of some 2,3-dihydrobenzofuran derivatives is thought to be mediated by the activation of macrophages and an increase in nitrite (B80452) levels, which is related to nitric oxide production. nih.gov This suggests that the dihydrobenzofuran scaffold can be a platform for developing modulators of inflammatory pathways.

Anticancer and Antitumor Activities

The 2,3-dihydrobenzofuran scaffold is a core component in many compounds with anticancer and antitumor properties. researchgate.netresearchgate.net The versatility of this structure allows for the synthesis of derivatives with potent and selective anticancer activity. mdpi.com

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors

A significant application of the 2,3-dihydrobenzofuran scaffold is in the development of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. thieme-connect.comnih.gov PARP-1 is a key enzyme in DNA repair, and its inhibition is a promising strategy for cancer therapy, particularly in tumors with defects in DNA repair pathways like those with BRCA1 or BRCA2 mutations. thieme-connect.commdpi.commdpi.com

Novel 2,3-dihydrobenzofuran-7-carboxamide (B140375) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives have been synthesized and shown to be potent PARP-1 inhibitors. nih.gov Optimization of these lead compounds has resulted in derivatives with significantly improved inhibitory activity. nih.govnih.gov For example, substituted benzylidene derivatives at the 2-position of the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core were found to be particularly potent. nih.gov

| Compound Type | Lead Compound IC50 (µM) | Optimized Derivative IC50 (µM) | Reference |

|---|---|---|---|

| DHBF-7-carboxamide | 9.45 | - | nih.gov |

| DHBF-3-one-7-carboxamide | 16.2 | - | nih.gov |

| 3',4'-dihydroxybenzylidene derivative | - | 0.531 | nih.gov |

| Heterocycle-substituted benzylidene derivatives | - | 0.079 - 0.718 | nih.gov |

| Tetrazolyl analogue of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide | 0.434 | 0.035 | nih.gov |

| Carboxyl group isostere of tetrazolyl analogue | - | 0.068 | nih.gov |

Selective Cytotoxicity in BRCA2-deficient Cells

A key characteristic of effective PARP inhibitors is their ability to induce synthetic lethality in cancer cells with specific genetic defects, such as BRCA1 or BRCA2 mutations. thieme-connect.commdpi.com This means the inhibitor is selectively toxic to cancer cells while having minimal effect on normal cells. A 2,3-dihydrobenzofuran derivative, compound 66, has demonstrated selective cytotoxicity in BRCA2-deficient DT40 cells. nih.gov Similarly, another isoform-selective PARP-1/-2 inhibitor, compound 81, derived from a 3-oxo-2,3-dihydrobenzofuran-7-carboxamide scaffold, showed a selective cytotoxic effect toward BRCA1-deficient cells. nih.gov This selectivity is a highly desirable feature in the development of targeted cancer therapies.

Antiprotozoal Activities (e.g., against Trypanosoma cruzi, Leishmania)

Dihydrobenzofuran neolignans and their derivatives have shown promising activity against various protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species, which cause leishmaniasis. nih.govmdpi.comresearchgate.net

Research has demonstrated that synthetic dihydrobenzofuran-type neolignans can be active against amastigote forms of T. cruzi. mdpi.com One particular dihydrobenzofuran neolignan, DBN 1, exhibited significant activity against the amastigote forms of the T. cruzi Y strain, with an IC50 value of 3.26 μM. mdpi.com

| Compound | T. cruzi Strain | IC50 (µM) | Reference |

|---|---|---|---|

| DBN 1 | Y strain (amastigotes) | 3.26 | mdpi.com |

| DBN 2 | Tulahuen lac-Z (amastigotes) | 7.96 | mdpi.com |

Furthermore, the 2,3-dihydrobenzofuran neolignan (2,3-DBF) has been shown to be a potent inhibitor of both promastigote and amastigote forms of Leishmania amazonensis. nih.gov This compound exhibited IC50 values of 1.042 μM against promastigotes and 1.43 μM against amastigotes. nih.gov The antileishmanial activity is believed to be mediated, at least in part, by the activation of macrophages. nih.gov

Inhibition of Tubulin Polymerization

The dihydrobenzofuran core structure is integral to a class of compounds investigated as potential antitumor agents that function by inhibiting tubulin polymerization. nih.govfrontiersin.org Microtubules, which are dynamic polymers of tubulin, are crucial for mitosis, making them a key target for anticancer drugs. researchgate.net

Research into dihydrobenzofuran lignans (B1203133) has identified these molecules as a new group of antimitotic agents. nih.gov A notable example, a complex derivative synthesized through the oxidative dimerization of caffeic acid methyl ester, demonstrated significant cytotoxic activity against a panel of 60 human tumor cell lines. nih.gov This compound, methyl (E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate, showed an average GI₅₀ value (the concentration required for 50% growth inhibition) of 0.3 µM and was particularly effective against breast cancer cell lines with GI₅₀ values below 10 nM. nih.gov

The mechanism of action involves the inhibition of tubulin polymerization, with the active compound binding to the colchicine (B1669291) binding site of tubulin. nih.gov The in vitro inhibition of tubulin polymerization by 50% was observed at a concentration of 13 ± 1 µM. nih.gov Structure-activity relationship studies revealed that the stereochemistry is crucial; the (2R, 3R)-enantiomer was twice as active as the racemic mixture, while the (2S, 3S)-enantiomer showed minimal activity. nih.gov Modifications such as methylation, reduction of side chains, or oxidation of the dihydrobenzofuran ring to a benzofuran system led to a decrease or loss of activity. nih.gov

Table 1: Cytotoxic and Tubulin Polymerization Inhibition Activity of a Dihydrobenzofuran Lignan Derivative

| Compound | Average GI₅₀ (µM) | GI₅₀ vs. Breast Cancer (nM) | Tubulin Polymerization IC₅₀ (µM) |

|---|---|---|---|

| Methyl (E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate | 0.3 | <10 | 13 ± 1 |

Data sourced from Pieters et al. (1999). nih.gov

Serotonin-3 (5-HT₃) Receptor Antagonism

The 2,3-dihydrobenzofuran scaffold is a key component in the design of potent serotonin-3 (5-HT₃) receptor antagonists. nih.gov The 5-HT₃ receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs. mdpi.comamegroups.cn

A series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and evaluated for their 5-HT₃ receptor antagonistic activities. nih.gov Structure-activity relationship studies indicated that substituents on the dihydrobenzofuran ring significantly influence potency. Introducing methyl groups at the 2-position of the dihydrobenzofuran ring enhanced pharmacological activity, with the order of potency being dimethyl > monomethyl > unsubstituted dihydrobenzofuran. nih.gov

Specifically, the (2S)-methyl group was found to contribute to the enhancement of activity. nih.gov Among the synthesized compounds, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride (a compound analogous to a 5-iodo derivative) demonstrated the highest affinity for 5-HT₃ receptors, with a Kᵢ value of 0.055 nM. nih.gov This compound also showed the most potent in vivo antagonistic activity on the von Bezold-Jarisch reflex, a known 5-HT₃ receptor-mediated response, with an ED₅₀ of 0.18 µg/kg i.v. in rats. nih.gov These findings highlight the potential of halogenated 2,3-dihydrobenzofuran derivatives as highly potent 5-HT₃ receptor antagonists.

Table 2: 5-HT₃ Receptor Binding Affinity of Select 2,3-Dihydrobenzofuran Derivatives

| Compound | Ring Substituent | Kᵢ (nM) | In Vivo Activity (ED₅₀, µg/kg i.v.) |

|---|---|---|---|

| 24 | 5-Chloro, 2,2-dimethyl | 0.055 | 0.18 |

| Derivative with (2S)-methyl | (2S)-methyl | More potent than (2R)-methyl | - |

| Derivative with (2R)-methyl | (2R)-methyl | Less potent than (2S)-methyl | - |

| Unsubstituted Dihydro derivative | None at position 2 | Least potent | - |

Data sourced from Harada et al. (1994). nih.gov

Cannabinoid Receptor 2 (CB₂) Agonism

Derivatives of 2,3-dihydrobenzofuran have been designed and synthesized as potent and selective agonists for the Cannabinoid Receptor 2 (CB₂). nih.gov The CB₂ receptor is primarily expressed in immune tissues and is an emerging target for treating neuropathic pain and inflammation without the psychoactive side effects associated with CB₁ receptor activation. nih.govmdpi.com

In an effort to develop compounds with improved drug-like properties, a series of 2,3-dihydro-1-benzofuran derivatives with an asymmetric carbon atom were created. nih.gov These compounds were found to be potent and selective CB₂ agonists. For the most selective compound, MDA7, the enantiomers were separated, revealing that the S-enantiomer was the active one. nih.gov

Compounds such as MDA42 and MDA39 were identified as the most potent CB₂ agonists in the series. nih.gov MDA42 was subsequently tested in a neuropathic pain model and showed activity comparable to MDA7. nih.gov The study highlighted that moving the carboxamide moiety from the 6-position to the 5-position on the dihydrobenzofuran ring resulted in a dramatic loss of CB₂ functional activity, underscoring the importance of substituent placement for receptor interaction. nih.gov

Table 3: Activity of Select 2,3-Dihydrobenzofuran Derivatives at Cannabinoid Receptors

| Compound ID | Description | CB₂ Receptor Activity |

|---|---|---|

| MDA7 | Racemic mixture, selective CB₂ agonist | Active in neuropathic pain model |

| MDA104 | S-enantiomer of MDA7 | The active enantiomer |

| MDA42 | Potent CB₂ agonist | Activity in neuropathic pain model |

| MDA39 | Potent CB₂ agonist | - |

Data sourced from Manera et al. (2011). nih.gov

Antimicrobial Agent Development

The benzofuran and dihydrobenzofuran scaffolds are recognized as important pharmacophores in the design of new antimicrobial agents. rsc.orgmdpi.com These structures are present in numerous compounds that exhibit activity against a range of bacterial and fungal pathogens. rsc.org

Derivatives such as 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB) have been noted in the literature of bioactive compounds. rsc.org Research into δ-viniferin analogues, which contain a benzofuran core, has identified promising antimicrobial activity against Staphylococcus aureus. mdpi.com A simplified analogue, 5,5'-[2-(4-hydroxyphenyl)benzofuran-3,5-diyl]bis(benzene-1,3-diol), demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL. mdpi.com The synthesis of these analogues often starts from halogenated phenols, such as 4-bromo-2-iodophenol, indicating the utility of iodo-substituted precursors in generating these complex structures. mdpi.com

Structure-activity relationship studies on other benzofuran derivatives have shown that the presence of electron-withdrawing groups on the benzofuran ring can enhance antimicrobial activity. rsc.org This suggests that the iodine atom in this compound could contribute favorably to the antimicrobial potential of its derivatives.

Other Investigated Biological Activities

Beyond the aforementioned activities, the 2,3-dihydrobenzofuran scaffold has been explored for other therapeutic applications. While specific diuretic properties for this compound are not extensively documented, furan (B31954) derivatives, in general, have been associated with diuretic effects. researchgate.net

More specifically, derivatives of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine have been synthesized and characterized as novel antagonists for both the histamine (B1213489) H₃ and H₄ receptors. frontiersin.org These receptors are involved in inflammatory processes, and antagonists have potential therapeutic value. The synthesized compounds, derived from 2-iodomethyl-2,3-dihydrobenzofuran precursors, displayed affinities for H₃ and H₄ receptors in the micromolar to high nanomolar range and behaved as antagonists, suggesting their potential as anti-inflammatory agents. frontiersin.org

Structure Activity Relationship Sar and Structure Based Design

Impact of Substituents on Pharmacological Activities

The biological effects of 2,3-dihydrobenzofuran (B1216630) derivatives are intricately linked to the nature and position of substituents on the heterocyclic ring system.

Effect of Alkyl Substituents on the Dihydrobenzofuran Ring

The introduction of alkyl groups on the dihydrobenzofuran ring can significantly modulate the pharmacological activity of the resulting compounds. For instance, in a series of 2,3-dihydrobenzofuran-2-one analogues developed as anti-inflammatory agents, compounds bearing an alkyl or aryl group at the 6-position, in conjunction with a chlorine atom at the 5-position, demonstrated potent activity. nih.gov Notably, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one emerged as a particularly powerful anti-inflammatory agent and inhibitor of prostaglandin (B15479496) synthesis. nih.gov

In another study focusing on hallucinogenic phenylalkylamine analogues, dihydrofuranyl compounds with a hydrophobic substituent para to the alkylamine side chain exhibited activities that were equal to or surpassed their more flexible parent compounds. nih.govacs.org This highlights the importance of hydrophobic bulk in this position for potent activity at serotonin (B10506) 5-HT2 receptors. nih.govbohrium.com Furthermore, the presence of a methyl group can influence the intrinsic efficacy at the 5-HT2A receptor. bohrium.com

The stereochemistry of alkyl substituents also plays a crucial role. For example, the enantioselective synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofurans showed that a tert-butyl-substituted derivative was obtained with excellent stereocontrol, whereas a methyl-substituted compound resulted in only moderate diastereo- and enantioselectivity. rsc.org

Table 1: Effect of Alkyl and Other Substituents on the Anti-inflammatory Activity of 2,3-Dihydrobenzofuran-2-ones

| Compound | Substituent at Position 5 | Substituent at Position 6 | Anti-inflammatory Activity |

| Analog 1 | Cl | Cyclohexyl | High |

| Analog 2 | H | Alkyl/Aryl | Moderate |

| Analog 3 | Cl | H | Low |

This table is based on findings that highlight the synergistic effect of a halogen at position 5 and a bulky alkyl/aryl group at position 6 for potent anti-inflammatory activity. nih.gov

Influence of Halogenation (e.g., Fluorine, Bromine, Iodine) on Biological Effects

Halogenation is a key strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. The introduction of halogen atoms such as fluorine, bromine, and particularly iodine onto the 2,3-dihydrobenzofuran scaffold can profoundly impact biological activity. This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov

For instance, in the context of anticancer agents, the addition of bromine, chlorine, or fluorine to the benzofuran (B130515) ring has been shown to significantly increase cytotoxic activities. nih.gov The position of the halogen is critical, with maximum activity often observed when the halogen is at the para position of an N-phenyl ring substituent. nih.gov While the specific nature of the halogen (Cl, Br, F) may not always drastically alter cytotoxic activity, its placement is of great importance. nih.gov

In the development of anti-inflammatory agents based on the 2,3-dihydrobenzofuran-2-one scaffold, the presence of a chlorine atom at the 5-position was found to be crucial for high potency. nih.gov Similarly, for analogues of hallucinogenic phenylalkylamines, halogenated derivatives, such as the 8-bromo substituted compound, were found to be extremely potent. nih.govbohrium.com The dual substitution of chloro and fluoro groups has been noted to enhance both lipophilicity and receptor binding compared to mono-halogenated counterparts.

The iodine atom in 5-iodo-2,3-dihydrobenzofuran makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules through reactions like Suzuki couplings. acs.org This allows for the introduction of a wide variety of substituents at the 5-position, further diversifying the pharmacological profile of the dihydrobenzofuran core.

Table 2: Impact of Halogenation on the Biological Activity of Dihydrobenzofuran Derivatives

| Compound Type | Halogen and Position | Observed Biological Effect |

| Anticancer Benzofuran Derivatives | Br, Cl, or F on the ring | Significant increase in cytotoxic activities. nih.gov |

| Anti-inflammatory 2,3-dihydrobenzofuran-2-ones | Cl at position 5 | Powerful anti-inflammatory agents. nih.gov |

| Hallucinogen Analogues | Br at position 8 | Extremely potent activity. nih.govbohrium.com |

| General Dihydrobenzofuran Derivatives | Dual Chloro-Fluoro substitution | Enhanced lipophilicity and receptor binding. |

Importance of Stereochemistry and Enantioselectivity in Activity Modulation

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of biological activity. For 2,3-dihydrobenzofuran derivatives, which often contain chiral centers, the specific enantiomer can exhibit significantly different pharmacological effects.

Biocatalytic strategies have been developed for the highly diastereo- and enantioselective synthesis of stereochemically rich 2,3-dihydrobenzofurans, achieving high enantiopurity (>99.9% de and ee). rochester.edu This is particularly important as different enantiomers of dihydrobenzofuran derivatives can display varied biological activities. For example, in the context of antifungal agents, the (R)-enantiomer of certain dihydrobenzofuran derivatives often shows higher biological activity.

The enantioselective synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofurans has been achieved using bifunctional catalysts, yielding products with high diastereomeric and enantiomeric ratios. rsc.org Similarly, iridium-catalyzed intramolecular hydroarylation has been employed for the enantioselective synthesis of 3-substituted dihydrobenzofurans, resulting in high yields and enantioselectivity. nii.ac.jp

In the development of 5-HT1A receptor ligands, after resolving a racemic mixture, the dextrorotatory enantiomers of certain N-substituted 3,4-dihydro-2H-1-benzopyran derivatives (structurally related to dihydrobenzofurans) demonstrated better affinity and selectivity. researchgate.net This underscores the necessity of evaluating individual enantiomers to identify the more active stereoisomer.

Computational and structure-reactivity studies have provided insights into the stereochemical outcomes of reactions, allowing for the development of models that can rationalize the high stereoselectivity observed with certain catalysts. rochester.edu This understanding is crucial for designing synthetic routes to specific, highly active enantiomers of drug candidates.

Table 3: Methods for Enantioselective Synthesis of Dihydrobenzofuran Derivatives

| Method | Catalyst/Reagent | Outcome |

| Biocatalytic Cyclopropanation | Engineered Myoglobins | Highly diastereo- and enantioselective construction of 2,3-dihydrobenzofurans. rochester.edu |

| Intramolecular Michael Addition | Bifunctional Tertiary Amine-Thiourea Catalyst | Diastereo- and enantioselective synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofurans. rsc.org |

| Intramolecular Hydroarylation | Cationic Iridium Complex with Chiral Bisphosphine Ligand | Enantioselective synthesis of 3-substituted dihydrobenzofurans. nii.ac.jp |

| Lipase-mediated Kinetic Resolution | Pseudomonas cepacia lipase | Resolution of racemic mixtures to yield high enantiomeric excess. |

Ligand-Receptor Interactions and Binding Mode Prediction

Understanding how this compound-based ligands interact with their biological targets at a molecular level is crucial for rational drug design. Computational modeling and experimental studies have shed light on the key interactions that govern binding affinity and selectivity.

For cannabinoid receptor 2 (CB2) agonists based on the 2,3-dihydro-1-benzofuran scaffold, modeling studies suggest that interactions with residues in helices 3, 5, 6, and 7 are important. nih.gov Key interactions include hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov An aromatic pocket formed by specific residues appears to be a crucial binding site for these ligands. nih.gov

In the case of serotonin 5-HT2 receptor agonists, the dihydrofuran rings in certain analogues are thought to mimic the active binding conformations of the methoxy (B1213986) groups present in the parent hallucinogenic compounds. nih.govbohrium.com Pharmacological results have provided clues about the topography of the 5-HT2 agonist binding site, such as the direction for hydrogen bond donors and the significance of a hydrophobic substituent. bohrium.com

Molecular docking studies have been used to predict the binding affinity of dihydrobenzofuran derivatives to various protein targets. For example, studies on microbial proteins have shown that substituted dihydrobenzofurans can exhibit strong binding affinities, suggesting their potential as antimicrobial agents. researchgate.net The binding energy, hydrogen bonding, and hydrophobic interactions are key parameters evaluated in these predictions. researchgate.net Generally, a binding affinity of more than -6.0 kcal/mol is considered to indicate a strong and stable interaction with the target receptor. researchgate.net

Rational Design of Novel Scaffolds Based on the Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran scaffold serves as a versatile starting point for the rational design of novel therapeutic agents. researchgate.netnih.gov Its rigid structure and the potential for substitution at various positions allow for the systematic exploration of chemical space to optimize pharmacological properties.

One approach involves the design of hybrid molecules that combine the dihydrobenzofuran core with other pharmacologically active moieties. For instance, novel hybrids of dihydrobenzofuran and imidazole (B134444) have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. researchgate.net The substitution pattern on the imidazole ring was found to be critical for modulating this activity. researchgate.net

Another strategy is the diversity-oriented synthesis of libraries based on the dihydrobenzofuran scaffold. acs.org This involves developing efficient synthetic protocols to generate a wide range of derivatives with different substituents, which can then be screened for biological activity. acs.org This approach allows for a robust structure-activity relationship analysis. acs.org

The rational design process often begins with a lead compound or a known pharmacophore. For example, novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were designed as anticancer agents and inhibitors of NF-κB, starting from a known inhibitor. nih.gov Similarly, the design of novel CXCR4 antagonists has been based on dissecting the structure of known peptide antagonists and incorporating the key recognition motifs onto smaller, more drug-like scaffolds. uib.no

Computational tools play a significant role in the rational design process, from predicting ligand-receptor interactions to guiding the synthesis of new compounds. uc.pt By understanding the structural requirements for activity, medicinal chemists can design and synthesize novel dihydrobenzofuran-based compounds with improved potency, selectivity, and pharmacokinetic properties.

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.commdpi.com It is widely applied to molecules like 2,3-dihydrobenzofuran (B1216630) derivatives to calculate their optimized geometry, electronic properties, and vibrational frequencies. researchgate.netresearchgate.net Such calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic signatures. irjweb.com For instance, DFT calculations using the B3LYP functional with various basis sets (e.g., 6-311G(d,p) or 6–31++G (d, p)) are commonly performed to obtain optimized molecular structures and vibrational properties that can be correlated with experimental infrared (IR) and NMR data. researchgate.netbhu.ac.in

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in quantum chemistry. irjweb.com These frontier molecular orbitals (FMOs) determine the way the molecule interacts with other species. The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

In a study on various 2,3-dihydrobenzofuran-2-carboxylate (DHBC) derivatives, DFT calculations were used to determine their HOMO-LUMO energy gaps. researchgate.net The findings illustrate how different substituents on the dihydrobenzofuran scaffold influence the electronic properties. researchgate.net

Table 1: Example HOMO-LUMO Energy Gaps for Substituted 2,3-Dihydrobenzofuran Derivatives This table presents data for related compounds to illustrate the typical output of DFT calculations, as specific values for 5-Iodo-2,3-dihydrobenzofuran were not available.

| Compound Class | Calculated HOMO-LUMO Gap (eV) | Source |

|---|---|---|

| DHBC Derivative 1 | 0.23450 | researchgate.net |

| DHBC Derivative 2 | 0.20104 | researchgate.net |

| DHBC Derivative 3 | 0.20711 | researchgate.net |

| DHBC Derivative 4 | 0.16533 | researchgate.net |

| DHBC Derivative 5 | 0.29371 | researchgate.net |

Analysis of the charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, is essential for understanding intermolecular interactions. The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). bhu.ac.in In a typical MEP analysis of a dihydrobenzofuran derivative, negative potential (red and yellow regions) is concentrated around electronegative atoms like oxygen, while positive potential (blue regions) is found near hydrogen atoms. bhu.ac.innih.gov This information is vital for predicting how the molecule will interact with biological targets or other reagents. bhu.ac.in

Mulliken population analysis is another method used to calculate partial atomic charges, providing quantitative data on the charge distribution within the molecule. bhu.ac.in For example, in a study of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, Mulliken analysis revealed that all hydrogen atoms carried a positive charge, while specific carbon atoms exhibited the most negative and positive charges, pinpointing reactive sites. bhu.ac.in

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. researchgate.net Studies on 2,3-dihydrobenzofuran derivatives have utilized docking to explore their potential as inhibitors of various enzymes and receptors. researchgate.netnih.gov The process involves generating a three-dimensional conformation of the ligand and placing it into the binding site of a protein, followed by scoring the interaction to estimate the binding strength. mdpi.com

The output of a docking simulation includes a binding energy or score, typically expressed in kcal/mol, which estimates the binding affinity. researchgate.net A more negative binding energy indicates a stronger and more stable interaction between the ligand and the protein. researchgate.net Generally, a binding affinity more negative than -6.0 kcal/mol is considered to represent a strong interaction. researchgate.net

In addition to binding energy, docking studies identify specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. researchgate.net Hydrogen bonds are particularly crucial for the specificity and stability of ligand-protein complexes. For instance, molecular docking of 2,3-dihydrobenzofuran-2-carboxylate derivatives against microbial proteins revealed binding energies ranging from -6.0 to -7.5 kcal/mol, with the activity attributed to hydrogen bonding and hydrophobic interactions. researchgate.net In one derivative, the oxygen atom in the benzene (B151609) ring was observed to form a hydrogen bond with the target enzyme. researchgate.net The presence of the iodine atom in this compound would also allow for potential halogen bonding interactions, which can significantly influence binding affinity. vulcanchem.com

Table 2: Illustrative Binding Energies of Dihydrobenzofuran Derivatives with Protein Targets This table is illustrative, showing typical binding energy values for related compounds against various protein targets, as specific data for this compound was not available.

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Source |

|---|---|---|---|

| Dihydrobenzofuran-2-carboxylates | Fungal & Bacterial Proteins | -6.0 to -7.5 | researchgate.net |

| Dihydrobenzofuran Derivatives | Phosphodiesterase 1B (PDE1B) | Lead compounds identified | nih.gov |

| Dihydrobenzofuran Derivatives | Cannabinoid Receptor 2 (CB2) | Potent agonists identified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of compounds with their biological activity. researchgate.net By establishing a mathematical relationship between molecular descriptors (physicochemical properties, electronic parameters, or 3D features) and a measured activity, QSAR models can predict the bioactivity of novel compounds before they are synthesized. frontiersin.org

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. For example, a set of 5-substituted 2,3-dihydrobenzofuran derivatives was used to build QSAR models for histamine (B1213489) H4 receptor antagonism. frontiersin.orgfrontiersin.org

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series. These can include electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to create a mathematical equation linking the most relevant descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

QSAR studies on dihydrobenzofuran lignans (B1203133) have been conducted to analyze their antileishmanial activity. researchgate.net Such models help identify the key structural features required for a compound's activity, guiding the design of more potent analogs. A validated QSAR model could be used to predict the potential biological activity of this compound based on its calculated descriptors.

Table 3: Conceptual Framework of a QSAR Model

| Component | Description | Example |

|---|---|---|

| Compounds | A series of related molecules | Dihydrobenzofuran derivatives researchgate.net |

| Descriptors | Calculated physicochemical properties | LogP (hydrophobicity), Molecular Weight, Electronic parameters (from DFT), Topological indices |

| Biological Activity | Experimentally measured endpoint | IC50, Ki, % inhibition |

| Statistical Model | Mathematical equation linking descriptors and activity | Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... |

Ligand-Steered Modeling and Mutagenesis Studies for Receptor Interactions

Computational modeling, particularly through ligand-steered approaches, has become a important tool in understanding how 2,3-dihydrobenzofuran derivatives interact with their biological targets. This method, which allows both the ligand and receptor to remain flexible during the modeling process, provides a detailed view of the interaction energy landscape. nih.gov For derivatives of the 2,3-dihydro-1-benzofuran scaffold, this has been applied to predict binding modes at receptors like the cannabinoid receptor 2 (CB2). nih.gov

In these models, the dihydrobenzofuran scaffold is often designed to mimic the structure of other known ligands. nih.gov For instance, the benzofuran (B130515) ring can be superimposed on the B ring of isatin-based ligands, which are also known to interact with certain receptors. nih.gov The goal is to understand how specific structural features of the ligand influence binding affinity and selectivity.

Mutagenesis studies complement these computational models by identifying key amino acid residues within the receptor's binding pocket that are crucial for ligand interaction. For receptors interacting with dihydrobenzofuran-type ligands, studies have highlighted the importance of an aromatic pocket surrounded by specific residues within transmembrane helices. nih.gov Hydrogen bonding with serine residues (e.g., S3.31) and interactions with phenylalanine (e.g., F5.46) have been identified as critical for improving selectivity for CB2 over CB1 receptors. nih.gov By mutating these residues and observing the change in binding affinity, researchers can validate the accuracy of the ligand-steered models. nih.gov

Table 1: Key Receptor Interactions for Dihydrobenzofuran Scaffolds from Modeling and Mutagenesis Studies

| Interaction Type | Receptor Residue(s) | Role in Binding | Supporting Evidence |

| Hydrogen Bonding | S3.31, T3.35, Y5.39 | Ligand anchoring and orientation | Ligand-steered modeling, Mutagenesis studies nih.gov |

| Aromatic/Hydrophobic | Y5.39, F5.46, W5.43, W6.48 | Formation of binding pocket, Selectivity | Mutagenesis studies nih.gov |

Conformational Analysis and Steric Effects

The 2,3-dihydrobenzofuran core possesses a degree of conformational rigidity that is a critical determinant of its binding properties in biological systems. vulcanchem.com The five-membered heterocyclic ring is not perfectly planar, adopting a slight envelope or twisted conformation. The specific conformation, or helicity, of this ring system can be correlated with its chiroptical properties, such as those observed in circular dichroism (CD) spectroscopy. researchgate.net Studies on unsubstituted chromophores have established a helicity rule where a P/M (plus/minus) helicity of the O-heterocyclic ring corresponds to a negative/positive Cotton effect, respectively. researchgate.net

The introduction of substituents onto the benzofuran ring system significantly influences its properties. The iodine atom at the 5-position in this compound introduces notable steric and electronic effects. vulcanchem.com

Steric Effects: The iodine atom is large and its presence increases the molecule's bulk. This steric hindrance can influence how the molecule docks into a receptor's binding site, potentially favoring or preventing certain binding orientations. Its size can lead to repulsive or favorable van der Waals interactions with amino acid residues.

Electronic Effects: Iodine's high polarizability can enhance halogen bonding, a type of non-covalent interaction with electron-donating atoms in the receptor pocket, which would be absent in non-halogenated analogues. vulcanchem.com Furthermore, the electronic nature of halogen substituents can influence the conformational preferences of the adjacent heterocyclic ring through hyperconjugative effects, which have been observed in similar five-membered ring acetals. acs.org In related systems, the order of this effect for halogens has been shown to be F ≪ H < Cl < Br, suggesting that the large and polarizable iodine atom would have a substantial impact. acs.org

Table 2: Factors Influencing the Conformation and Interactions of this compound

| Factor | Description | Consequence for Molecular Interaction |

| Core Rigidity | The 2,3-dihydrobenzofuran ring system is conformationally restricted. vulcanchem.com | Pre-organizes the molecule for binding, reducing the entropic penalty upon receptor interaction. |

| Heterocyclic Ring Helicity | The five-membered ring adopts a non-planar, helical conformation (P or M). researchgate.net | Influences chiroptical properties and stereospecific interactions within a chiral binding pocket. |

| Iodine Steric Bulk | The iodine atom at the 5-position is sterically demanding. vulcanchem.com | Can create specific steric clashes or favorable contacts that dictate binding orientation and selectivity. |

| Iodine Electronic Effects | The iodine atom is highly polarizable and electron-withdrawing. vulcanchem.com | Enables potential halogen bonding with receptor residues and influences the electronic landscape of the aromatic ring. vulcanchem.com |

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Protocols

The synthesis of 5-Iodo-2,3-dihydrobenzofuran and its parent scaffold is an area of active research, with a focus on improving efficiency, selectivity, and environmental sustainability. Future efforts are directed towards catalytic strategies that offer milder reaction conditions and greater functional group tolerance.

Recent advancements have highlighted the utility of palladium- and copper-based catalysts in Sonogashira coupling reactions between iodophenols and terminal alkynes, followed by intramolecular cyclization to form the benzofuran (B130515) ring. nih.gov Researchers are also exploring iron-catalyzed methods for skeletal editing of benzofurans, which could provide novel pathways to functionalized derivatives. chinesechemsoc.org These innovative approaches signify a move away from classical, often harsher, synthetic methods. The development of one-pot synthetic protocols and domino reactions, which combine multiple transformations into a single step, is a key objective to streamline the synthesis of complex dihydrobenzofuran derivatives. nih.gov Further research into visible-light-promoted, transition-metal-free reactions is also anticipated, offering greener and more cost-effective synthetic routes.

Exploration of New Biological Targets and Therapeutic Applications

The 2,3-dihydrobenzofuran (B1216630) core is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous biologically active compounds. taylorandfrancis.com The iodo-substituent at the 5-position serves as a versatile handle for synthetic modification, enabling the exploration of a wide range of biological targets. Current research has identified several promising therapeutic areas for derivatives of this compound.

| Therapeutic Target/Area | Compound Type | Potential Application |

| NLRP3 Inflammasome | Heterocyclic and heteroaryl derivatives | Treatment of inflammatory diseases, autoimmune disorders, and neurodegenerative conditions like Alzheimer's and Parkinson's disease. |

| Hsp90 (Heat shock protein 90) | Fused amino pyridine derivatives | Development of anticancer agents. |

| PDE1B (Phosphodiesterase 1B) | Dihydrobenzofuran derivatives | Treatment for psychological and neurological disorders, including schizophrenia. nih.gov |

| Antitubercular Agents | 2,3-diaryl benzofuran derivatives | Combating Mycobacterium tuberculosis. nih.gov |

| PI3K/VEGFR-2 | Benzofuran hybrids | Dual-target inhibitors for cancer therapy. nih.gov |

| EGFR (Epidermal Growth Factor Receptor) | Benzofuran-1,2,3-triazole hybrids | Targeted therapy for lung cancer. researchgate.net |

Future research will likely expand into other areas, leveraging the scaffold's ability to interact with various biological systems. The broad-spectrum bioactivity of benzofurans, including antibacterial, antiviral, and antitumor properties, suggests that derivatives of this compound could be developed to address a multitude of diseases. rsc.orgscienceopen.com

Advanced Computational Approaches for Accelerated Drug Discovery and Design

Computational chemistry is becoming an indispensable tool in modern drug discovery, and its application to the this compound scaffold is a burgeoning field. In silico techniques such as molecular docking, pharmacophore-based screening, and molecular dynamics simulations are being employed to identify and optimize novel drug candidates. nih.govnih.gov

These computational methods allow researchers to:

Virtually screen large libraries of compounds to identify potential inhibitors for specific biological targets. researchgate.netmdpi.com

Predict binding affinities and understand the molecular interactions between a ligand and its target protein. nih.govresearchgate.net

Optimize lead compounds by suggesting structural modifications to improve potency and selectivity.

Assess ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to evaluate the drug-likeness of new derivatives. researchgate.net